N-(4-chlorophenyl)-N,N'-dimethyl-3-(trifluoromethyl)benzenecarboximidamide
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Overview
Description
N-(4-chlorophenyl)-N,N’-dimethyl-3-(trifluoromethyl)benzenecarboximidamide is a synthetic organic compound characterized by the presence of a chlorophenyl group, a trifluoromethyl group, and a benzenecarboximidamide core
Scientific Research Applications
N-(4-chlorophenyl)-N,N’-dimethyl-3-(trifluoromethyl)benzenecarboximidamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of agrochemicals and specialty chemicals due to its unique chemical properties.
Future Directions
The future directions for the study of “N-(4-chlorophenyl)-N,N’-dimethyl-3-(trifluoromethyl)benzenecarboximidamide” could involve further investigation into its synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards. Additionally, its potential applications in various fields such as medicinal chemistry could be explored .
Preparation Methods
The synthesis of N-(4-chlorophenyl)-N,N’-dimethyl-3-(trifluoromethyl)benzenecarboximidamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Starting Materials: The synthesis begins with 4-chloroaniline and 3-(trifluoromethyl)benzoic acid.
Formation of Intermediate: The 4-chloroaniline is reacted with 3-(trifluoromethyl)benzoic acid in the presence of a dehydrating agent such as thionyl chloride to form an intermediate.
Amidation: The intermediate is then subjected to amidation using dimethylamine under controlled conditions to yield the final product.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity.
Chemical Reactions Analysis
N-(4-chlorophenyl)-N,N’-dimethyl-3-(trifluoromethyl)benzenecarboximidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, using reagents such as sodium methoxide.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium, and specific temperature and pressure conditions to optimize the reaction rates and yields.
Mechanism of Action
The mechanism of action of N-(4-chlorophenyl)-N,N’-dimethyl-3-(trifluoromethyl)benzenecarboximidamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets are subjects of ongoing research, aiming to elucidate the detailed mechanisms by which this compound exerts its effects.
Comparison with Similar Compounds
N-(4-chlorophenyl)-N,N’-dimethyl-3-(trifluoromethyl)benzenecarboximidamide can be compared with similar compounds such as:
- N-(4-bromophenyl)-N,N’-dimethyl-3-(trifluoromethyl)benzenecarboximidamide
- N-(4-fluorophenyl)-N,N’-dimethyl-3-(trifluoromethyl)benzenecarboximidamide
These compounds share similar structural features but differ in the substituents on the phenyl ring. The presence of different halogens (chlorine, bromine, fluorine) can significantly influence their chemical reactivity and biological activity, highlighting the uniqueness of each compound.
Properties
IUPAC Name |
N-(4-chlorophenyl)-N,N'-dimethyl-3-(trifluoromethyl)benzenecarboximidamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClF3N2/c1-21-15(22(2)14-8-6-13(17)7-9-14)11-4-3-5-12(10-11)16(18,19)20/h3-10H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBAJSENQTJYXFC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN=C(C1=CC(=CC=C1)C(F)(F)F)N(C)C2=CC=C(C=C2)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClF3N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.74 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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